
2-Cyclopropanecarbonylcycloheptane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropanecarbonylcycloheptane-1,3-dione is a chemical compound with the molecular formula C11H14O3 It is a derivative of cycloheptane-1,3-dione, featuring a cyclopropane ring attached to the carbonyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropanecarbonylcycloheptane-1,3-dione typically involves the nucleophilic cyclopropanation of 1,2-diketones with bis(iodozincio)methane. This reaction is carried out under controlled conditions to ensure the stereoselective formation of the desired product . The reaction conditions often include the use of a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and thermometer pocket in a heating water bath .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
2-Cyclopropanecarbonylcycloheptane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropanecarbonylcycloheptane-1,3-dione has several scientific research applications, including:
Biology: The compound’s structural properties make it a candidate for studying enzyme interactions and metabolic pathways.
Wirkmechanismus
The mechanism by which 2-Cyclopropanecarbonylcycloheptane-1,3-dione exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane-1,3-dione: A structurally similar compound with a six-membered ring instead of a seven-membered ring.
Cyclopentane-1,3-dione: Another similar compound with a five-membered ring.
2,5-Diphenyl-1,3-oxazoline: A compound with a different ring structure but similar functional groups.
Uniqueness
2-Cyclopropanecarbonylcycloheptane-1,3-dione is unique due to its seven-membered ring structure and the presence of a cyclopropane ring. This combination of features imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C11H14O3 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
2-(cyclopropanecarbonyl)cycloheptane-1,3-dione |
InChI |
InChI=1S/C11H14O3/c12-8-3-1-2-4-9(13)10(8)11(14)7-5-6-7/h7,10H,1-6H2 |
InChI-Schlüssel |
LBPSDLMWRXABHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(C(=O)C1)C(=O)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-[4-(aminomethyl)phenoxy]propanoate hydrochloride](/img/structure/B13071810.png)
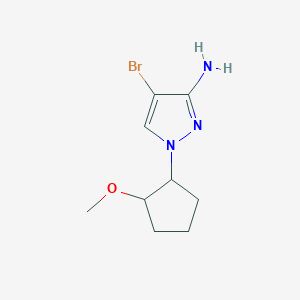
![1-({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thio}acetyl)piperidine-4-carboxylic acid](/img/structure/B13071816.png)
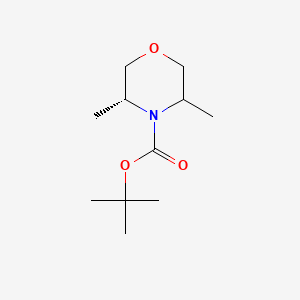


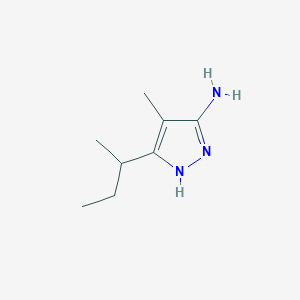
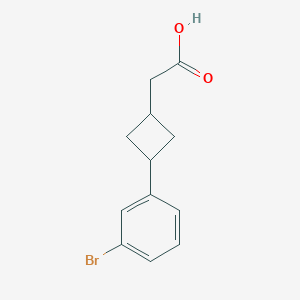
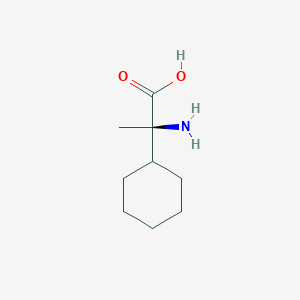

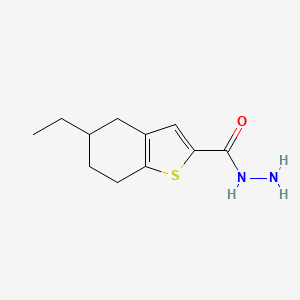
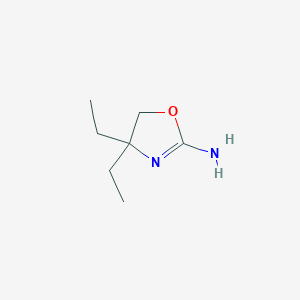
![3-[(2-Chloro-4-methylphenyl)methoxy]azetidine](/img/structure/B13071871.png)

